molecular formula C22H14N4OS2 B2552739 N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 477544-95-9

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No. B2552739
CAS RN: 477544-95-9
M. Wt: 414.5
InChI Key: CGTOROXHAHIDMY-UHFFFAOYSA-N
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Description

The compound "N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide" is a heterocyclic compound that likely exhibits a range of biological activities due to the presence of multiple aromatic systems such as pyridine, thiazole, thiophene, and quinoline. These types of compounds are often explored for their potential in medicinal chemistry due to their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the cyclization of lithiated intermediates. For instance, lithiation of N-benzyl pyridine and quinoline carboxamides followed by intramolecular attack on the activated pyridine or quinoline ring can lead to a variety of polycyclic heterocycles, including those containing pyrrolopyridine and pyrroloquinoline structures . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(4-acetylphenyl)quinoline-3-carboxamide, has been elucidated using techniques like FT-IR, 1H-NMR, 13C-NMR, UV-Vis spectroscopy, and single crystal X-ray diffraction . These methods allow for a detailed understanding of the compound's 3D structure and the interactions that govern crystal packing, such as hydrogen bonding. Density Functional Theory (DFT) calculations can further optimize the molecular geometry and predict spectral properties .

Chemical Reactions Analysis

Compounds with similar structural motifs have been shown to possess reactivity that allows for further functionalization. For example, the cyclization of thiazole derivatives can lead to thiazoloquinolines, which can be further modified to enhance their biological activities . The presence of reactive sites on the compound suggests potential for a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple aromatic rings and heteroatoms can affect properties like solubility, melting point, and stability. The crystalline nature of related compounds suggests that the compound may also exhibit solid-state properties that are governed by intermolecular interactions . Additionally, the electronic properties of the aromatic systems could be studied using computational chemistry methods to predict reactivity and interactions with biological targets .

Biological Activities and Case Studies

While the specific biological activities of "this compound" are not provided, compounds with similar structural features have been evaluated for various biological activities. For instance, pyrazole-3-carboxamide derivatives have shown potent antiproliferative activity against human cancer cell lines . Moreover, thiazoloquinoline derivatives have been synthesized and tested for their cytotoxicity, with certain structural features being essential for significant antitumor activity . These studies suggest that the compound may also possess promising biological activities that warrant further investigation.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of heterocyclic compounds like N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide involves complex reactions that yield various derivatives with potential scientific applications. Aleksandrov, Zablotskii, and El’chaninov (2020) discuss the condensation and subsequent reactions leading to the synthesis of related thiazoloquinoline compounds, highlighting the reactivity and versatility of these molecules in producing a range of derivatives through electrophilic substitution reactions (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Biological Activity and Applications

Research into the biological activities of heterocyclic carboxamides, including structures similar to this compound, has shown promising results. For instance, Norman et al. (1996) studied heterocyclic analogues of 1192U90, finding several derivatives with potent antipsychotic activities, indicative of the potential therapeutic applications of these compounds (Norman, Navas, Thompson, & Rigdon, 1996).

Photocatalytic and Magnetic Properties

The introduction of quinoline-imidazole-monoamide ligands into octamolybdate complexes, as researched by Li et al. (2020), exemplifies the application of similar compounds in constructing complexes with significant photocatalytic and magnetic properties. This research points to the potential use of these complexes in various applications, including catalysis and material science (Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).

Antiproliferative Activity

Compounds within the same family as this compound have been evaluated for their antiproliferative activities against various cancer cell lines. Hung et al. (2014) synthesized thieno[2,3-b]pyridines-2-carboxamides and related derivatives, demonstrating significant activity, particularly against melanoma and breast cancer cell lines, suggesting the potential of these compounds in cancer research (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).

properties

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4OS2/c27-21(26-22-25-19(13-29-22)14-5-3-9-23-12-14)16-11-18(20-8-4-10-28-20)24-17-7-2-1-6-15(16)17/h1-13H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTOROXHAHIDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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